

What is the chemical structure of Quasipanaxatriol?

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Compound of Interest

Compound Name: *Quasipanaxatriol*

Cat. No.: *B15594608*

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Quasipanaxatriol: A Structural Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quasipanaxatriol is a dammarane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. As a member of this family, **Quasipanaxatriol** holds potential for further investigation in drug discovery and development. This technical guide provides a summary of the available information on its chemical structure and computed physicochemical properties. It is important to note that detailed experimental data, including comprehensive spectral analyses, specific isolation protocols, and elucidated biological pathways, are not extensively available in the current body of scientific literature.

Chemical Structure and Identification

Quasipanaxatriol is a tetracyclic triterpenoid characterized by a dammarane skeleton. The systematic name for **Quasipanaxatriol** is

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol.[1][2]

Key structural identifiers are summarized in the table below.

Identifier	Value
Molecular Formula	C30H50O3[1][2][3]
Molecular Weight	458.7 g/mol [2]
IUPAC Name	(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol[1][2]
SMILES	<chem>CC(=CC/C=C(/C)[C@H]1CC[C@@]2([C@@H]1--INVALID-LINK-C)O)C)O)C">C@@HO)C)C</chem> [1][2]
InChI	InChI=1S/C30H50O3/c1-18(2)10-9-11-19(3)20-12-15-29(7)25(20)21(31)16-23-28(6)14-13-24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-11,20-26,31-33H,9,12-17H2,1-8H3/b19-11-/t20-,21-,22+,23-,24+,25+,26+,28-,29-,30-/m1/s1[1][2]
InChIKey	JKPOYAJYRYOGBN-SQORPJEFSN-N[1][2]
CAS Number	171903-78-9[3]
Synonyms	Damara-20(22), 24-dien-3, 6, 12-trine[2]

Physicochemical Properties

Detailed experimentally derived physicochemical data for **Quasipanaxatriol** are limited in the available literature. The following table summarizes computed properties that can be used to predict its behavior in biological and chemical systems.

Property	Value
XLogP3-AA	7.2[2]
Hydrogen Bond Donor Count	3[2]
Hydrogen Bond Acceptor Count	3[2]
Rotatable Bond Count	3[1]
Topological Polar Surface Area	60.7 Å ² [1]
Heavy Atom Count	33[1]
Complexity	822[1]

Experimental Data and Protocols

At present, specific and detailed experimental protocols for the isolation, synthesis, and biological analysis of **Quasipanaxatriol** are not well-documented in publicly accessible scientific databases. General methodologies for the isolation of dammarane-type triterpenoids from plant sources, such as various species of the *Panax* and *Aralia* genera, typically involve extraction with organic solvents followed by various chromatographic separation techniques. However, a protocol tailored specifically to **Quasipanaxatriol** has not been identified.

Similarly, quantitative spectral data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not available. While general spectral characteristics can be predicted based on its structure, precise chemical shifts, absorption bands, and fragmentation patterns have not been published.

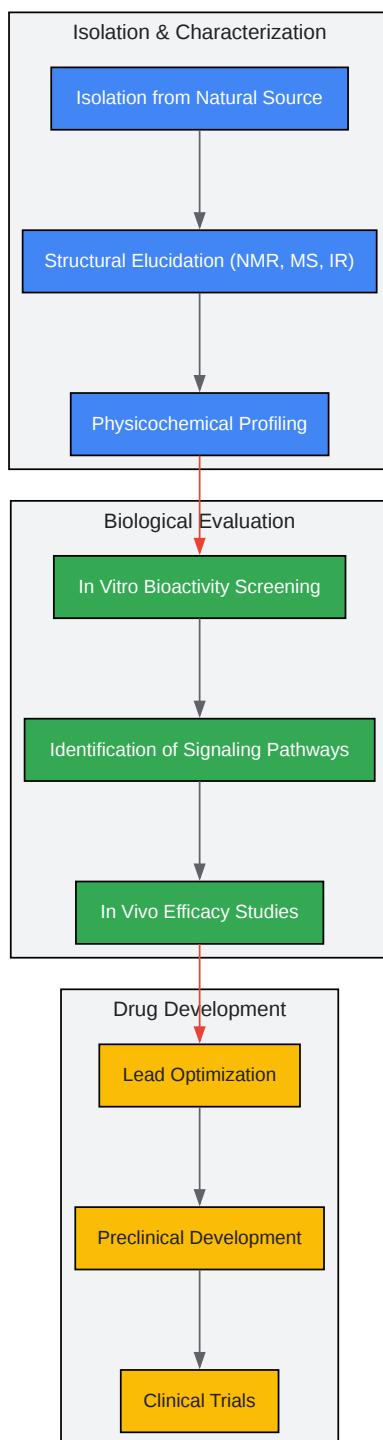
Biological Activity and Signaling Pathways

The biological activities and the specific signaling pathways modulated by **Quasipanaxatriol** have not yet been elucidated in the scientific literature. Dammarane-type triterpenoids, as a class, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities, often through modulation of key signaling cascades. However, dedicated studies to determine the specific biological targets and mechanisms of action for **Quasipanaxatriol** are currently lacking.

Logical Workflow for Future Research

To fully characterize **Quasipanaxatriol** and unlock its therapeutic potential, a systematic research approach is necessary. The following diagram illustrates a logical workflow for future investigations.

Logical Workflow for Quasipanaxatriol Research

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Caption: A proposed workflow for the systematic investigation of **Quasipanaxatriol**.

Conclusion

Quasipanaxatriol represents an intriguing natural product with a chemical scaffold that suggests potential biological activity. However, a significant gap exists in the scientific literature regarding its experimental characterization and pharmacological evaluation. The data presented here, based on available database entries, provides a foundational understanding of its chemical structure. Further research, following a logical workflow from isolation and characterization to in-depth biological studies, is essential to uncover the potential of **Quasipanaxatriol** as a therapeutic agent. This molecule remains a promising candidate for natural product researchers and drug development professionals.

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